![molecular formula C23H24N2O3S B2934639 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide CAS No. 1234916-54-1](/img/structure/B2934639.png)
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide
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Description
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Scientific Research Applications
Drug Design and Development
Piperidine derivatives, such as the one , are crucial in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, including alkaloids . This compound could potentially be used in the design of new drugs due to its piperidine moiety, which is a common feature in medicinal chemistry for its biological activity.
Synthesis of Biologically Active Molecules
The piperidine ring is a common structure found in biologically active molecules. The compound’s structure could be utilized in synthetic organic chemistry to develop new compounds with potential biological activities, such as antiviral, anti-inflammatory, or anticancer properties .
Pharmacological Research
Given the importance of piperidine derivatives in pharmacology, this compound could be explored for its pharmacological applications. It might serve as a lead compound or a pharmacophore in the discovery and biological evaluation of potential drugs .
properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-29-21-9-5-3-7-18(21)22(26)24-15-16-10-12-25(13-11-16)23(27)20-14-17-6-2-4-8-19(17)28-20/h2-9,14,16H,10-13,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEFTDWMANKXHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide |
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